![molecular formula C19H14Cl2N2O3 B5036322 N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide, commonly known as DCFDA, is a fluorescent dye used in various scientific research applications. This compound has gained significant attention due to its unique properties, which allow it to be used as a probe for measuring reactive oxygen species (ROS) levels in cells.
Applications De Recherche Scientifique
Nitrification Inhibitor
This compound, also known as N-(2,5-dichlorophenyl) succinamic acid (DCS), has been used as a nitrification inhibitor . It forms a eutectic mixture with urea, which allows for the manufacture of granulated urea with DCS . This mixture can also be blended with mixed fertilizers . The nitrification suppressing effect of DCS is significant at concentrations of 10-20ppm .
Antileishmanial and Antimalarial Activities
Although the specific compound was not directly referenced, compounds bearing a pyrazole group are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It’s possible that “N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide” could have similar properties due to its structural similarities.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .
Pharmacokinetics
Similar compounds have been found to exhibit a variety of pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of receptor activity, alteration of signal transduction pathways, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Propriétés
IUPAC Name |
N-[1-(2,5-dichloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-13-8-9-14(21)15(11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCEEBVNYJJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


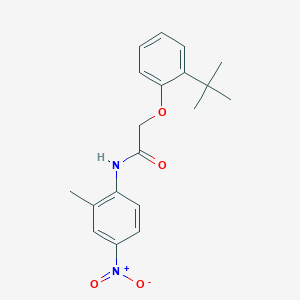
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)
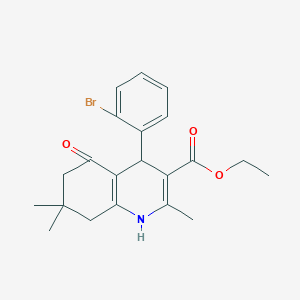
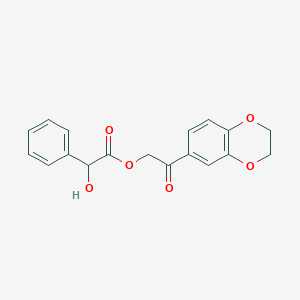
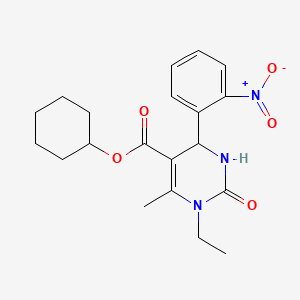
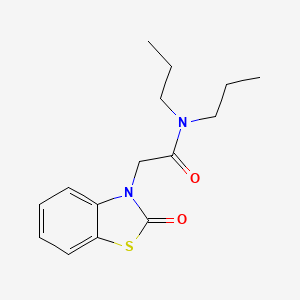
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)
![3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)
![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)